molecular formula C13H22O4 B14419511 2-(6'-Methylheptanoyl)-3-hydroxymethyl-4-butanolide CAS No. 84666-71-7

2-(6'-Methylheptanoyl)-3-hydroxymethyl-4-butanolide

Cat. No.: B14419511
CAS No.: 84666-71-7
M. Wt: 242.31 g/mol
InChI Key: KWWDFKBLIRKORQ-UHFFFAOYSA-N
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Description

2-(6’-Methylheptanoyl)-3-hydroxymethyl-4-butanolide is a butan-4-olide compound that features a 6-methylheptanoyl substituent at position 3 and a hydroxymethyl substituent at position 4. This compound is known for its role as a signaling molecule in various biological processes, particularly in the regulation of secondary metabolite production in certain bacterial species .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6’-Methylheptanoyl)-3-hydroxymethyl-4-butanolide can be achieved through several synthetic routes. One common method involves the reduction of diethyl formylsuccinate with sodium borohydride (NaBH4), followed by the protection of the hydroxyl group with a trimethylsilyl ether . Another approach includes the diastereoselective benzyloxymethylation of 3-(3-phenylpropanoyl)-4-isopropyloxazolidin-2-one .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic chemistry techniques such as reduction, protection, and selective functional group transformations.

Chemical Reactions Analysis

Types of Reactions

2-(6’-Methylheptanoyl)-3-hydroxymethyl-4-butanolide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the heptanoyl chain can be reduced to form alcohols.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halides.

Scientific Research Applications

2-(6’-Methylheptanoyl)-3-hydroxymethyl-4-butanolide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6’-Methylheptanoyl)-3-hydroxymethyl-4-butanolide is unique due to its specific role in bacterial quorum sensing and its ability to regulate the production of secondary metabolites. Its structural features, such as the 6-methylheptanoyl and hydroxymethyl substituents, contribute to its distinct biological activity.

Properties

CAS No.

84666-71-7

Molecular Formula

C13H22O4

Molecular Weight

242.31 g/mol

IUPAC Name

4-(hydroxymethyl)-3-(1-hydroxy-6-methylheptyl)-3H-furan-2-one

InChI

InChI=1S/C13H22O4/c1-9(2)5-3-4-6-11(15)12-10(7-14)8-17-13(12)16/h8-9,11-12,14-15H,3-7H2,1-2H3

InChI Key

KWWDFKBLIRKORQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCC(C1C(=COC1=O)CO)O

Origin of Product

United States

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